molecular formula C20H20ClN3O3S B2988545 5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941924-47-6

5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2988545
CAS No.: 941924-47-6
M. Wt: 417.91
InChI Key: HJQKSHSKJNREMF-UHFFFAOYSA-N
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Description

5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H20ClN3O3S and its molecular weight is 417.91. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: plays a significant role in biochemical reactions, particularly through its interactions with various enzymes and proteins. This compound has been shown to interact with enzymes such as acetylcholinesterase (AchE), which is crucial for hydrolyzing acetylcholine in the nervous system Additionally, this compound may interact with other biomolecules involved in oxidative stress pathways, influencing the production of reactive oxygen species (ROS) and affecting cellular oxidative balance .

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . By altering these pathways, the compound can induce changes in cell survival, proliferation, and differentiation, making it a potential candidate for cancer research and therapy.

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and thereby increasing acetylcholine levels in the synaptic cleft . This inhibition can lead to enhanced cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease. Additionally, the compound may inhibit or activate other enzymes involved in metabolic pathways, further influencing cellular functions and gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of This compound in laboratory settings have been studied to understand its stability and long-term impact on cellular functions. Over time, the compound’s stability can be affected by factors such as temperature, pH, and exposure to light . In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of acetylcholinesterase activity and persistent changes in gene expression related to oxidative stress and apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of This compound vary with different dosages. Low doses may enhance cognitive function by increasing acetylcholine levels, while higher doses could lead to toxicity and adverse effects . Studies have indicated a threshold effect, where beneficial outcomes are observed at specific dosage ranges, beyond which toxic effects such as neurotoxicity and oxidative damage may occur .

Metabolic Pathways

This compound: is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate oxidative stress and neurotransmission . The compound’s metabolism may involve conjugation reactions that facilitate its excretion, and it may also influence metabolic flux by altering the levels of key metabolites .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in target tissues, influencing its pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of This compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interaction with biomolecules and its overall efficacy in modulating cellular processes .

Properties

IUPAC Name

5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-4-5-13-10-22-18-16(19(26)24(3)20(27)23(18)2)17(13)28-11-15(25)12-6-8-14(21)9-7-12/h6-10H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQKSHSKJNREMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C2C(=C1SCC(=O)C3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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